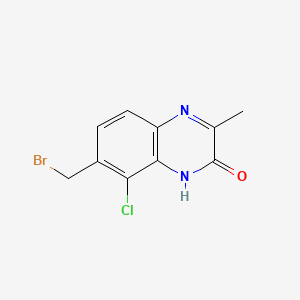
Methyl 2-(acetyloxy)-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acetyloxy)-5-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group and a nitro group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-5-nitrobenzoate typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(acetyloxy)-5-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-5-nitrobenzoic acid and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as triethylamine.
Major Products Formed
Hydrolysis: 2-hydroxy-5-nitrobenzoic acid and methanol.
Reduction: Methyl 2-(acetyloxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(acetyloxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(acetyloxy)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The acetyloxy group can also participate in esterification reactions with proteins and other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(acetyloxy)-4-nitrobenzoate
- Methyl 2-(acetyloxy)-3-nitrobenzoate
- Methyl 2-(acetyloxy)-6-nitrobenzoate
Uniqueness
Methyl 2-(acetyloxy)-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
61294-22-2 |
|---|---|
Fórmula molecular |
C10H9NO6 |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
methyl 2-acetyloxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)17-9-4-3-7(11(14)15)5-8(9)10(13)16-2/h3-5H,1-2H3 |
Clave InChI |
INIJGNQXBDBHIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)
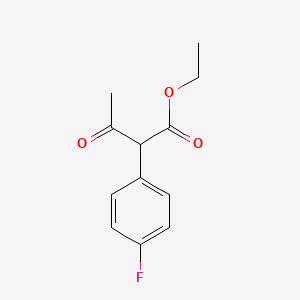
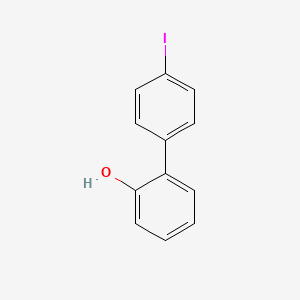
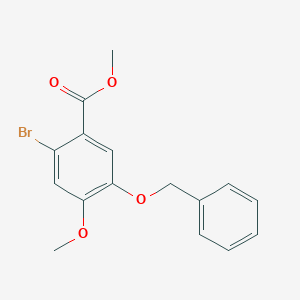
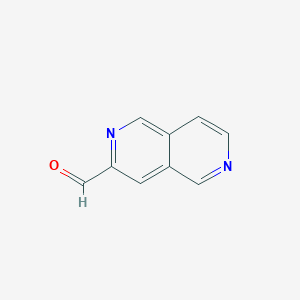
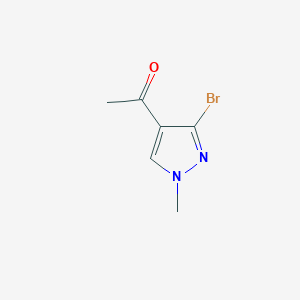
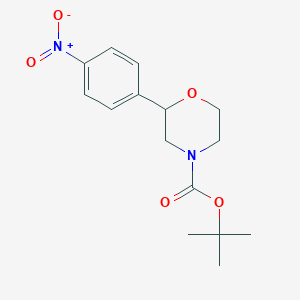

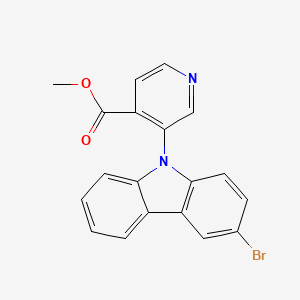

![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)

